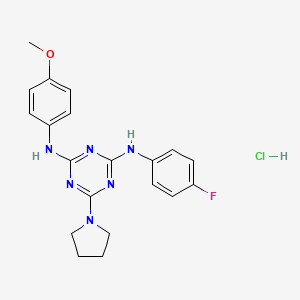
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C20H22ClFN6O and its molecular weight is 416.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C20H22ClFN7O2, with a molecular weight of approximately 400.87 g/mol. The presence of fluorine and methoxy groups in its structure is significant as these substituents can influence the biological activity and pharmacokinetics of the compound.
Anticancer Activity
Research has indicated that triazine derivatives exhibit promising anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
- Mechanism of Action : The compound is believed to act as a kinase inhibitor, disrupting signaling pathways that promote cancer cell growth. For instance, it may inhibit the epidermal growth factor receptor (EGFR) pathway, which is often dysregulated in cancers such as non-small cell lung cancer (NSCLC) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens. Preliminary studies suggest that it exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
Case Studies
Several case studies have explored the biological activity of triazine derivatives:
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a related triazine compound significantly reduced tumor size in xenograft models of breast cancer by inducing apoptosis in cancer cells .
- Antimicrobial Efficacy Assessment : Another research effort assessed the antimicrobial properties of triazine derivatives against multi-drug resistant strains, revealing promising results that warrant further investigation .
- Inflammation Model : In a murine model of arthritis, the compound exhibited a reduction in swelling and pain scores compared to controls, suggesting its potential therapeutic use in inflammatory diseases .
Propiedades
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-(4-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O.ClH/c1-28-17-10-8-16(9-11-17)23-19-24-18(22-15-6-4-14(21)5-7-15)25-20(26-19)27-12-2-3-13-27;/h4-11H,2-3,12-13H2,1H3,(H2,22,23,24,25,26);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPPXTVEKTXQOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














